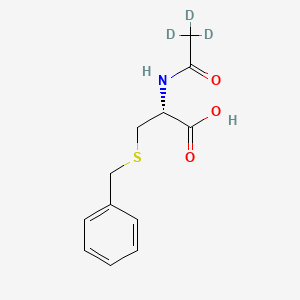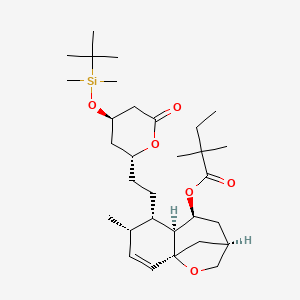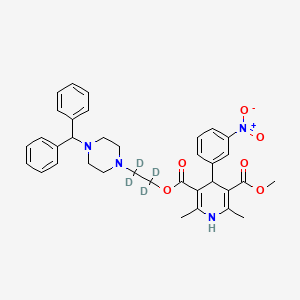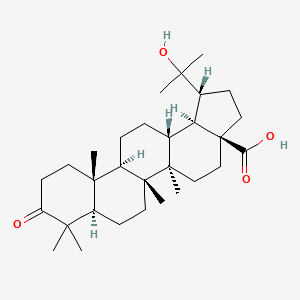
20-Hydroxy-3-oxo-28-lupanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Hydroxy-3-oxo-28-lupanoic acid is a naturally occurring metabolite of the lupane family of fatty acids. It is known for its anti-inflammatory properties and potential use as an anti-diabetic agent. This compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
The primary target of 20-Hydroxy-3-oxo-28-lupanoic acid is the protein synthesis machinery of cells, specifically the ribosomes . It binds to ribosomes, thereby preventing the formation of polypeptide chains . This compound also targets inflammatory mediators such as TNF-α .
Mode of Action
This compound inhibits protein synthesis by binding to ribosomes, thereby preventing the formation of polypeptide chains . This mechanism is similar to that seen with other inhibitory compounds such as naringin and cyclosporin A . It binds with high affinity to polyribosomes and inhibits both bacterial and mammalian translation initiation .
Biochemical Pathways
The compound affects the protein synthesis pathway by inhibiting the formation of polypeptide chains . It also impacts the inflammatory response pathway by inhibiting the production of TNF-α and other inflammatory mediators .
Result of Action
The inhibition of protein synthesis and inflammatory mediators by this compound can lead to a decrease in inflammation and an increase in insulin sensitivity by inhibiting glucose uptake in adipocytes . It has also shown potential for use as an anti-diabetic agent .
Biochemical Analysis
Biochemical Properties
20-Hydroxy-3-oxo-28-lupanoic acid interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit protein synthesis by binding to ribosomes, thereby preventing the formation of polypeptide chains . The mechanism is similar to that seen with other inhibitory compounds such as naringin and cyclosporin A .
Cellular Effects
This compound has been shown to increase insulin sensitivity by inhibiting glucose uptake in adipocytes . It also suppresses the release of nitric oxide (NO), pro-inflammatory cytokine tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit the expression of genes involved in immune responses . It binds with high affinity to polyribosomes and inhibits both bacterial and mammalian translation initiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid can be achieved through the oxidation of betulinic acid. One common method involves the use of osmium tetroxide (OsO4) and periodic acid (HIO4) in a dioxane-water solvent mixture. This reaction yields the desired compound with a high degree of purity .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of betulinic acid from natural sources such as the bark of birch trees. The extracted betulinic acid is then subjected to chemical oxidation processes to produce this compound. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
20-Hydroxy-3-oxo-28-lupanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4) and periodic acid (HIO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various reagents, such as acetyl chloride (CH3COCl), can be used for substitution reactions.
Major Products
Scientific Research Applications
20-Hydroxy-3-oxo-28-lupanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in inhibiting inflammatory responses and its potential as an anti-diabetic agent.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases and diabetes.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: A precursor to 20-Hydroxy-3-oxo-28-lupanoic acid, known for its anti-cancer properties.
Naringin: An inhibitory compound with a similar mechanism of action.
Cyclosporin A: Another compound that inhibits protein synthesis by binding to ribosomes
Uniqueness
This compound is unique due to its dual role in inhibiting inflammatory responses and increasing insulin sensitivity. This makes it a promising candidate for developing treatments for both inflammatory diseases and diabetes .
Properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18-,19-,20+,21-,23-,27+,28-,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUOWYKFORUAIE-PDSAIWMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C(C)(C)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
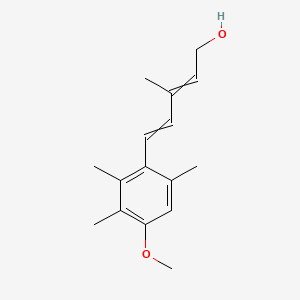
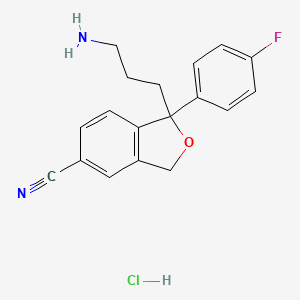
![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)
![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)

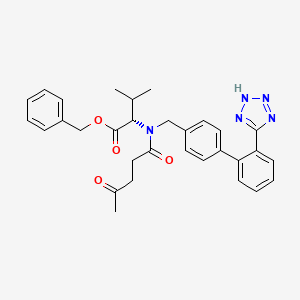
![N-[(2'-(N2-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]](/img/new.no-structure.jpg)
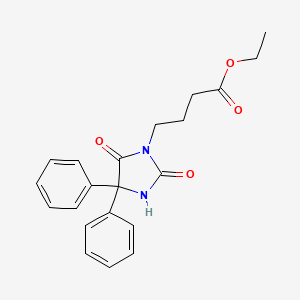
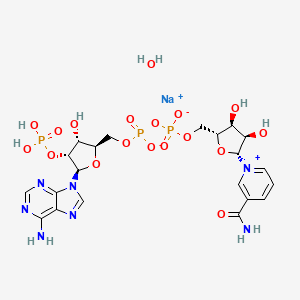
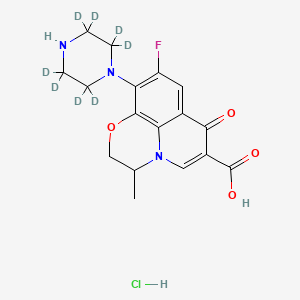
![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563754.png)
